REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]1([C:11]([OH:13])=[O:12])[CH2:10][CH2:9][CH2:8][O:7]1.[CH3:14]O>>[CH3:5][C:6]1([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9][CH2:8][O:7]1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCCC1)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
TEMPERATURE
|
Details
|
it is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the crude is dissolved in DCM
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |